N-(2-fluorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(2-FLUOROPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a Schiff base hydrazone compound. Schiff bases are a class of compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a fluorophenyl group and a methylphenylmethylidene group, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 2-fluorobenzaldehyde with 4-methylphenylhydrazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-FLUOROPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Industry: Utilized as an intermediate in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can inhibit enzyme activity. Additionally, its hydrazone moiety allows it to participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorophenyl)-N-methylamine: Similar in structure but lacks the hydrazone moiety.
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Another Schiff base hydrazone with different substituents.
Uniqueness
N-(2-FLUOROPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of fluorophenyl and methylphenylmethylidene groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H14FN3O2 |
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Molecular Weight |
299.30 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H14FN3O2/c1-11-6-8-12(9-7-11)10-18-20-16(22)15(21)19-14-5-3-2-4-13(14)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI Key |
QOIKFQIFQWFRTF-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2F |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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